1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a furan ring, a triazole ring, and a carboxylic acid group
Mechanism of Action
Target of Action
The compound contains a triazole ring, which is a five-membered ring structure containing two nitrogen atoms. Triazole derivatives are known to exhibit a wide range of biological activities and are found in many pharmacologically active compounds. They can interact with various enzymes and receptors in the body, but without specific studies on this compound, it’s hard to predict its exact targets .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, if it targets an enzyme, it could act as an inhibitor, reducing the enzyme’s activity. If it targets a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a bromofuran moiety might influence its binding affinity and selectivity .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been involved in a variety of pathways, including those related to inflammation, cancer, and infectious diseases .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
The action of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability, solubility, and reactivity could be affected by these factors, which in turn could influence its bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a suitable solvent such as dichloromethane to yield 5-bromofuran.
Formation of 5-bromofuran-2-ylmethylamine: The brominated furan is then reacted with methylamine to form 5-bromofuran-2-ylmethylamine.
Click Chemistry Reaction: The 5-bromofuran-2-ylmethylamine undergoes a click chemistry reaction with an azide to form the 1H-1,2,3-triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Furanones.
Reduction: 5-furan-2-ylmethyl-1H-1,2,3-triazole-4-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-bromofuran-2-ylmethylamine: A precursor in the synthesis of the target compound.
1H-1,2,3-triazole-4-carboxylic acid: A compound with a similar triazole ring structure but lacking the furan moiety.
5-bromofuran-2-carboxylic acid: A compound with a similar furan ring structure but lacking the triazole moiety.
Uniqueness
1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the furan ring, triazole ring, and carboxylic acid group in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in the individual components .
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]triazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O3/c9-7-2-1-5(15-7)3-12-4-6(8(13)14)10-11-12/h1-2,4H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCZOVPNJMJVPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.